REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:6]=[CH:5][C:4]=1[OH:13].C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:28](O)=[O:29]>O>[OH:13][C:4]1[C:3]([C:2]([F:14])([F:15])[F:1])=[CH:8][C:7]([C:9]([CH3:11])([CH3:12])[CH3:10])=[CH:6][C:5]=1[CH:28]=[O:29]
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Name
|
|
Quantity
|
3.41 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC(=C1)C(C)(C)C)O)(F)F
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Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The aqueous residue was extracted with hexane
|
Type
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WASH
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Details
|
The organic phase was washed with saturated sodium bicarbonate solution
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Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on 100 g of silica gel
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Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C=C(C=C1C(F)(F)F)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.25 mmol | |
AMOUNT: MASS | 1.54 g | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |